Cas no 1963-82-2 (9,10-Anthracenedione,1,8-bis(acetyloxy)-)
1963-82-2 structure
Product Name:9,10-Anthracenedione,1,8-bis(acetyloxy)-
Numero CAS:1963-82-2
MF:C18H12O6
MW:324.284285545349
CID:154522
PubChem ID:16068
Update Time:2025-04-19
9,10-Anthracenedione,1,8-bis(acetyloxy)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 9,10-Anthracenedione,1,8-bis(acetyloxy)-
- (8-acetyloxy-9,10-dioxoanthracen-1-yl) acetate
- 1,8-DIACETOXYANTHRAQUINONE
- 1,8-Bis(acetyloxy)-9,10-anthracenedione
- 1,8-Dacetoxy-anthrachinon-9,10
- 1,8-diacetoxy-9,10-anthraquinone
- 1,8-Diacetoxyanthrachinon
- 1,8-Diacetoxy-anthrachinon
- 1,8-diacetoxy-anthraquinone
- 1,8-Dihydroxy-anthrachinondiacetat
- 1,8-Dihydroxyanthraquinone diacetate
- 9, 1,8-bis(acetyloxy)-
- ANTHRAQUINONE, 1,8-DIHYDROXY-, DIACETATE
- BRN 1916388
- Diacetyl-dantron
- ST086177
- SureCN5613348
- NSC234747
- ACETIC ACID 8-ACETOXY-9,10-DIOXO-9,10-DIHYDRO-ANTHRACEN-1-YL ESTER
- 9,10-dioxo-9,10-dihydroanthracene-1,8-diyldiacetate
- Chrysazin diacetate
- DTXSID20173306
- Anthraquinone,8-dihydroxy-, diacetate
- 3-08-00-03793 (Beilstein Handbook Reference)
- AKOS001700227
- 9,10-Anthracenedione, 1,8-bis(acetyloxy)-
- SCHEMBL5613348
- 9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- 1963-82-2
- 8-(ACETYLOXY)-9,10-DIOXO-9,10-DIHYDROANTHRACEN-1-YL ACETATE
- UNII-9S85RH6LIV
- DANTRON DIACETATE
- 9S85RH6LIV
- NSC-234747
- CBDivE_003908
- NSC 234747
-
- Inchi: 1S/C18H12O6/c1-9(19)23-13-7-3-5-11-15(13)18(22)16-12(17(11)21)6-4-8-14(16)24-10(2)20/h3-8H,1-2H3
- Chiave InChI: BDYRYAFJCKWMGQ-UHFFFAOYSA-N
- Sorrisi: O(C(C)=O)C1=CC=CC2C(C3C=CC=C(C=3C(C=21)=O)OC(C)=O)=O
Proprietà calcolate
- Massa esatta: 324.06336
- Massa monoisotopica: 324.06338810g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 522
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.4
- Superficie polare topologica: 86.7Ų
Proprietà sperimentali
- PSA: 86.74
- LogP: 2.31260
9,10-Anthracenedione,1,8-bis(acetyloxy)- Letteratura correlata
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
1963-82-2 (9,10-Anthracenedione,1,8-bis(acetyloxy)-) Prodotti correlati
- 38099-82-0(D-Fructose, 1,6-bis(dihydrogen phosphate), trisodium salt)
- 13739-02-1(Diacerein)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
Fornitori consigliati
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti